molecular formula C13H19ClFN B1485062 4-[(4-Fluorophenyl)methyl]azepane hydrochloride CAS No. 2098002-86-7

4-[(4-Fluorophenyl)methyl]azepane hydrochloride

Cat. No.: B1485062
CAS No.: 2098002-86-7
M. Wt: 243.75 g/mol
InChI Key: LQFJCBCMQBEPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Fluorophenyl)methyl]azepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorophenyl group attached to the azepane ring, making it a valuable molecule in various scientific and industrial applications.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN.ClH/c14-13-5-3-12(4-6-13)10-11-2-1-8-15-9-7-11;/h3-6,11,15H,1-2,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFJCBCMQBEPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)CC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)methyl]azepane hydrochloride typically involves the ring expansion of smaller heterocyclic compounds. One common method is the photochemical dearomative ring expansion of nitroarenes, which converts a six-membered benzenoid framework into a seven-membered azepane ring using blue light at room temperature . This process is followed by hydrogenolysis to yield the desired azepane compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and ultrasound irradiation have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)methyl]azepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azepane ring into more saturated derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced azepane derivatives, and substituted fluorophenyl azepanes.

Scientific Research Applications

4-[(4-Fluorophenyl)methyl]azepane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methyl]azepane hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, making it effective in modulating biological activities. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Fluorophenyl)methyl]azepane hydrochloride is unique due to its specific fluorophenyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-Fluorophenyl)methyl]azepane hydrochloride
Reactant of Route 2
4-[(4-Fluorophenyl)methyl]azepane hydrochloride

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